1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate
CAS No.:
Cat. No.: VC15468937
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O4S |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | [1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C26H28N2O4S/c1-3-23(25(30)27-21-15-9-13-18-10-7-8-14-20(18)21)32-26(31)22(16-17-33-2)28-24(29)19-11-5-4-6-12-19/h4-15,22-23H,3,16-17H2,1-2H3,(H,27,30)(H,28,29) |
| Standard InChI Key | FSYTUEDBDFGABY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C(CCSC)NC(=O)C3=CC=CC=C3 |
Introduction
1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound characterized by its unique molecular structure and functional groups. It is notable for its potential applications in medicinal chemistry, particularly in drug development, due to its structural features that may interact with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the use of naphthalene derivatives and other organic reagents. The synthesis process requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time to ensure high yields and purity of the final product.
Table 2: Synthesis Conditions
| Condition | Description |
|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane, Ethanol |
| Temperature | Controlled, typically elevated for reaction initiation |
| Reaction Time | Variable, depending on the specific reaction pathway |
Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the compound.
Table 3: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to structural features |
| Biological Interactions | May interact with biological targets, though specific mechanisms are not fully elucidated |
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